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Compound of Interest

Compound Name: DN401

Cat. No.: B1192590 Get Quote

DN401 is a potent and selective inhibitor of TRAP1 (TNF receptor-associated protein 1), a

mitochondrial chaperone protein implicated in the survival and metabolic adaptation of cancer

cells. Its chemical structure is key to its biological activity, enabling it to exhibit significant

anticancer properties.

Molecular Identity and Structure
The definitive chemical identity of DN401 is provided by its systematic IUPAC name and

various chemical identifiers. These descriptors offer a precise and universally understood

definition of its molecular structure.

The IUPAC name for DN401 is 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-chloro-1H-

pyrazolo-[3,4-d]pyrimidin-6-amine.[1] This nomenclature precisely describes the arrangement

of its constituent atoms and functional groups. The core of the molecule is a pyrazolo[3,4-

d]pyrimidine ring system, which is substituted at various positions. A key feature is the

bromobenzodioxolylmethyl group attached to one of the nitrogen atoms of the pyrazole ring.

The molecular formula of DN401 is C13H9BrClN5O2.[1] This formula delineates the exact

number of atoms of each element present in a single molecule of the compound.

Key Structural Features:

Pyrazolo[3,4-d]pyrimidine Core: This bicyclic heteroaromatic system is a common scaffold in

medicinal chemistry, known for its diverse biological activities.
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Chlorine and Amine Substituents: A chlorine atom and an amine group are attached to the

pyrimidine ring, which are crucial for its interaction with the target protein.

Bromobenzodioxole Moiety: This bulky, substituted aromatic group is linked to the pyrazole

ring via a methylene bridge.

These structural characteristics are critical for the selective binding of DN401 to the ATP-

binding pocket of TRAP1, leading to the inhibition of its function.

Physicochemical Properties and Identifiers
A comprehensive understanding of a chemical compound requires knowledge of its

physicochemical properties and standardized identifiers. The following table summarizes this

information for DN401.

Property Value Reference

IUPAC Name

1-((6-bromobenzo[d][1]

[2]dioxol-5-yl)methyl)-4-chloro-

1H-pyrazolo-[3,4-d]pyrimidin-6-

amine

[1]

Chemical Formula C13H9BrClN5O2 [1]

Molecular Weight 382.60 g/mol [1]

Exact Mass 380.9628 Da [1]

CAS Number 2135749-60-7 [1]

SMILES Code

NC1=NC(Cl)=C2C(N(CC3=C(

Br)C=C(OCO4)C4=C3)N=C2)=

N1

[1]

InChI Key
BIABSXPPEYWVER-

UHFFFAOYSA-N
[1]

Logical Relationship of Chemical Identifiers
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The various chemical identifiers for DN401 are all interconnected, each providing a different

layer of information that points to the same unique molecular structure. The following diagram

illustrates this relationship.

Chemical Identifiers

DN401 Potent and Selective TRAP1 Inhibitor

IUPAC Name 1-((6-bromobenzo...pyrimidin-6-amine)
describes

Chemical Formula C13H9BrClN5O2
is represented by

SMILES NC1=NC(Cl)=C2...N=C2)=N1is encoded as

InChI Key BIABSXPPEYWVER-...

is hashed to

CAS Number 2135749-60-7

is registered as

Click to download full resolution via product page

Relationship between DN401 and its chemical identifiers.

This guide provides a foundational understanding of the chemical structure of DN401. Further

research into its synthesis, conformational analysis, and structure-activity relationships would

provide deeper insights into its mechanism of action and potential for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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